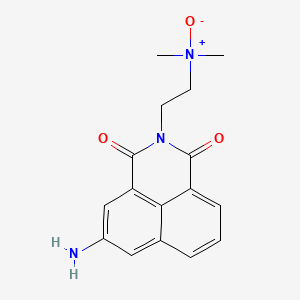

Amonafide N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Characterization of Amonafide N Oxide Analogues

Rational Design and Chemical Synthesis of Amonafide (B1665376) N-Oxide Scaffolds

The rational design of Amonafide N-Oxide scaffolds involves modifying the parent Amonafide structure to enhance its properties, often incorporating N-oxide functionalities or fused heterocyclic systems. The synthesis of these scaffolds relies on established and emerging N-oxidation techniques.

The conversion of tertiary amines or N-heterocycles to their corresponding N-oxides is a fundamental transformation in organic synthesis. Several methodologies are employed, utilizing various oxidizing agents and catalytic systems to achieve selective and efficient N-oxidation.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a widely used, environmentally benign oxidant for N-oxidation. Its reactivity can be significantly enhanced through catalysis.

Flavin Catalysis: Flavin-based catalysts have demonstrated mild and highly effective N-oxidation of tertiary amines using H₂O₂, yielding N-oxides in good yields acs.orgasianpubs.org. This approach offers a rate enhancement compared to uncatalyzed reactions acs.org.

Heterogeneous Catalysis: Catalysts such as tungstate-exchanged Mg–Al layered double hydroxide (B78521) (LDH-WO₄²⁻) in aqueous media provide a green and recyclable method for the N-oxidation of aliphatic tert-amines with H₂O₂ rsc.org.

Metal-Catalyzed Systems: Biomimetic manganese porphyrins and methyltrioxorhenium have been reported as effective catalysts for the N-oxidation of aromatic N-heterocyclic compounds using H₂O₂ asianpubs.org.

Peroxyacids: Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are potent oxidizing agents commonly used for N-oxidation. While effective, their use can sometimes lead to a loss of functional group tolerance, as they may react with other sensitive moieties like double bonds or carbonyls asianpubs.orgacs.org.

Other Oxidizing Agents: Specialized reagents like 2-sulfonyloxaziridines and dioxiranes can also be employed for N-oxidation asianpubs.org. Molecular oxygen can serve as an oxidant, though these reactions are often slow and may require more demanding conditions asianpubs.orgacs.orggoogle.com.

The choice of oxidant and conditions depends on the specific substrate, desired selectivity, and compatibility with other functional groups present in the molecule.

Table 1: Common Methodologies for Amine and Heterocyclic N-Oxidation

| Oxidizing Agent | Catalyst/Conditions | Substrate Type | Key Features/Notes | References |

| H₂O₂ | Flavin catalyst | Tertiary amines | Mild, selective, good yields, rate enhancement acs.orgasianpubs.org | acs.orgasianpubs.org |

| H₂O₂ | Tungstate-exchanged Mg–Al LDH | Aliphatic tert-amines | Green protocol, aqueous, recyclable catalyst | rsc.org |

| H₂O₂ | Biomimetic Mn porphyrin or methyltrioxorhenium | Aromatic N-heterocycles | Catalytic, efficient N-oxidation | asianpubs.org |

| Peracids (e.g., mCPBA) | - | Tertiary amines, N-heterocycles | Useful, but may have limited functional group tolerance | asianpubs.orgacs.orgacs.org |

| Molecular Oxygen | - | Tertiary amines | Often slow, requires harsh conditions | asianpubs.orgacs.orggoogle.com |

| 2-Sulfonyloxaziridines | - | Tertiary amines | Useful, but starting materials not readily available | asianpubs.org |

Amonafide itself is a naphthalimide derivative researchgate.netchemsrc.com. Research into Amonafide analogues has explored the incorporation of fused heterocyclic systems to modulate biological activity. For instance, analogues featuring phenanthrene (B1679779) or azaphenanthrene ring systems have been synthesized, although they did not consistently show improved potency compared to their anthracene-based counterparts researchgate.net.

More directly relevant to the N-oxide aspect within fused systems, studies on triazolonaphthalimide derivatives have included the synthesis of N-oxide analogues. For example, a triazolonaphthalimide N-oxide was designed as a potential prodrug, exhibiting lower in vitro cytotoxicity but potent in vivo anti-cancer activity, suggesting a mechanism of activation under specific conditions nih.gov.

Furthermore, the chemistry of acridine (B1665455) N-oxides provides a model for the synthesis of N-oxides within fused heterocyclic frameworks. Acridines, which are planar aromatic systems, can be oxidized to their N-oxides using peracids or hydrogen peroxide ontosight.aiwikipedia.org. Specific examples include the synthesis and characterization of Acridine 1,2- and 3,4-Oxides, with the crystal structure of Acridine 1,2-Oxide being determined acs.org. These studies highlight methodologies applicable to creating N-oxide functionalities on fused ring systems.

Mechanistic Investigations into the Biological Actions of Amonafide N Oxide Chemotypes

Elucidation of Prodrug Bioreduction and Activation Pathways

N-oxide derivatives represent a significant class of hypoxia-activated prodrugs due to their generally low intrinsic cytotoxicity under normoxic conditions and their ability to be selectively reduced by cellular reductases in hypoxic environments nih.govdovepress.com. This reduction process is typically oxygen-sensitive, meaning the conversion to the active drug is favored in the absence of oxygen researchgate.netplos.org.

Enzymatic Reduction Mechanisms of Amonafide (B1665376) N-Oxide under Hypoxic Conditions

The activation of N-oxide prodrugs in hypoxic conditions often involves enzymatic reduction. Cytochrome P450 (CYP) enzymes, particularly CYP450 reductase, have been implicated in the reduction of various N-oxide compounds, converting them into their active, cytotoxic forms nih.govresearchgate.net. For instance, tertiary amine N-oxides can be reduced via two-electron reduction pathways mediated by CP450 enzymes nih.gov. Tirapazamine (TPZ), an aromatic N-oxide, is reduced by CP450 through a one-electron transport chain, generating free radicals that induce DNA damage nih.gov. While N-oxide derivatives of amonafide have been developed with the aim of hypoxic activation by cytochrome P450 reductase researchgate.net, some reports indicate that specific N'-oxide derivatives of amonafide may prove to be inactive researchgate.net. The precise enzymatic pathways and the extent of activation for specific amonafide N-oxide derivatives remain an area of ongoing investigation, contingent on the specific chemical structure of the derivative.

Molecular Interactions of N-Oxide Derivatives with Metabolic Enzymes

Amonafide itself undergoes metabolic transformations that influence its efficacy and toxicity. It is known to interact with Cytochrome P450 (CYP) enzymes, specifically CYP1A2, where it can lead to inactivation through interactions with a "Trigger-residue" within the enzyme's structure nih.govjst.go.jpresearchgate.net. Furthermore, amonafide is metabolized by N-acetyltransferase 2 (NAT2) via N-acetylation, forming N-acetyl-amonafide. This metabolite has been associated with significant, unpredictable toxicity, particularly myelosuppression in individuals classified as fast acetylators, which complicated its clinical development researchgate.netjst.go.jprhhz.netrsc.org. The N-oxidation of amonafide's arylamine group appears to be limited due to interactions with CYP1A2 nih.govjst.go.jpresearchgate.net. Generally, metabolic N-oxidation of tertiary amines can also be mediated by Flavin-containing monooxygenases (FMOs) mdpi.com. The specific interactions of amonafide N-oxide derivatives with metabolic enzymes would depend on their unique structures, but the metabolic pathways of amonafide itself highlight the complex interplay between the drug, its metabolites, and cellular enzymes.

DNA Intercalation Dynamics of Amonafide N-Oxide Analogues

Amonafide is characterized by its ability to intercalate into DNA, a process where its planar aromatic structure inserts between DNA base pairs drugbank.comresearchgate.netresearchgate.netrsc.org. This intercalation is a key step in its mechanism of action, contributing to its cytotoxic effects researchgate.netrhhz.netrsc.org. The dynamics of DNA intercalation are influenced by the drug-to-DNA concentration ratio. At low ratios (e.g., R[drug]/[DNA] < 0.20), intercalation is the predominant binding mode. As the ratio increases (0.20 < R[drug]/[DNA] < 0.80), stacking of the drug on DNA becomes more significant, though intercalation remains the primary force. At higher ratios (R[drug]/[DNA] > 0.80), surface stacking becomes the sole binding mechanism rhhz.net.

Amonafide exhibits notable sequence specificity in its interaction with DNA, preferentially binding at sites containing cytosine at position -1 and adenine (B156593) at position +1, contributing to its site-selective stimulation of DNA cleavage by topoisomerase II nih.gov. While amonafide itself is a DNA intercalator, detailed studies on the specific intercalation dynamics of amonafide N-oxide analogues are less prevalent, particularly given the reported inactivity of some derivatives researchgate.net. However, the general principle of naphthalimide derivatives acting as DNA intercalators remains central to the chemotype's anticancer strategy researchgate.netrhhz.netrsc.org.

Topoisomerase II Modulatory Mechanisms by Amonafide N-Oxide

Amonafide and its derivatives primarily exert their anticancer effects by modulating the activity of topoisomerase II, an essential enzyme involved in managing DNA topology during cellular processes like replication and cell division drugbank.comresearchgate.netresearchgate.netcuni.czacs.org.

Impact on DNA Cleavable Complex Formation

Amonafide functions as a topoisomerase II poison by interfering with the enzyme's catalytic cycle, specifically by stabilizing the Topo II-DNA cleavable complex researchgate.netresearchgate.netnih.gov. This stabilization prevents the religation of DNA strands that have been transiently cleaved by Topo II researchgate.netresearchgate.net. Amonafide has been shown to stimulate DNA cleavage by Topo II, indicating an active role in promoting the formation of these complexes nih.gov. Ethonafide, a derivative of amonafide, similarly inhibits Topo II activity by stabilizing the enzyme-DNA complex, affecting both Topo IIα and Topo IIβ isoforms nih.gov. The precise sequence requirements for amonafide's stimulation of DNA cleavage highlight its specific interactions with the enzyme-DNA machinery, favoring sequences with cytosine at position -1 and adenine at position +1 nih.gov.

Induction of DNA Strand Breaks

The stabilization of the Topo II-DNA cleavable complex by amonafide leads to the accumulation of transient DNA strand breaks researchgate.netresearchgate.net. Amonafide is known to induce protein-associated DNA-strand breaks, predominantly double-strand breaks (DSBs), through its Topo II-mediated mechanism researchgate.netresearchgate.nettargetmol.comnih.gov. This accumulation of DSBs triggers cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death researchgate.netresearchgate.netnih.gov. Chimeric molecules incorporating amonafide with DNA alkylating agents have demonstrated an enhanced induction of DSBs, which are also repaired at a slower rate, thereby amplifying the cytotoxic effect researchgate.netresearchgate.net.

Cellular Responses to Amonafide N-Oxide Exposure in Preclinical Models

Research into Amonafide N-Oxide and related compounds has illuminated several key cellular responses observed in preclinical settings. These investigations primarily focus on how the compound impacts cell viability, growth, and the mechanisms underlying its cytotoxic effects.

Effects on Cellular Proliferation and Colony Formation Capacity

Studies have demonstrated that Amonafide and its analogs significantly inhibit cellular proliferation and the capacity for colony formation in various cancer cell lines. In colorectal cancer (CRC) and hepatocellular carcinoma (LIHC) models, Amonafide treatment led to a dose-dependent decrease in cell viability and proliferation rates when assessed by Cell Counting Kit-8 (CCK-8) assays nih.govplos.org. Corroborating these findings, colony formation assays revealed a marked reduction in the number of colonies formed by treated cells compared to control groups, underscoring the compound's ability to suppress the clonogenic potential of cancer cells nih.govplos.orgnih.govrsc.org. For instance, in M14 and A375 melanoma cells, treatment with Amonafide (8 μM) significantly reduced proliferation as verified by clone formation assays nih.gov. Similarly, in H22 mouse hepatocellular carcinoma models, Amonafide administration resulted in substantial tumor weight suppression mdpi.com.

Table 1: Effects of Amonafide on Cellular Proliferation and Colony Formation

| Cell Line / Model | Treatment | Assay Type | Key Finding | Reference |

| HT-29 (CRC) | Amonafide | CCK-8 | Significant reduction in cell viability and dose-dependent decrease in proliferation rates. | nih.govplos.org |

| HepG2 (LIHC) | Amonafide | CCK-8 | Significant reduction in cell viability and dose-dependent decrease in proliferation rates. | nih.govplos.org |

| HT-29 (CRC) | Amonafide | Colony Formation | Marked reduction in the number of colonies formed, suppressing clonogenic potential. | nih.govplos.org |

| M14 (Melanoma) | Amonafide | Clone Formation | Significant reduction in proliferation compared to control. | nih.gov |

| A375 (Melanoma) | Amonafide | Clone Formation | Significant reduction in proliferation compared to control. | nih.gov |

| H22 (Hepatoma) | Amonafide | In vivo Tumor Growth | 43.79% tumor weight suppression compared to the negative control group. | mdpi.com |

Induction of Regulated Cell Death Pathways

Amonafide has been shown to induce regulated cell death pathways, primarily apoptosis, in preclinical cancer models. Studies indicate that Amonafide treatment can lead to an increase in the proportion of apoptotic cells nih.govplos.org. For example, Amonafide treatment of HT-29 cells resulted in an accumulation of cells in the S phase of the cell cycle, suggesting disruption of cell cycle progression, which can precede or accompany cell death plos.org. Furthermore, Amonafide has been demonstrated to induce apoptosis via a mitochondrial pathway and can also lead to lysosomal membrane permeabilization (LMP), ultimately causing cell death acs.org. In some instances, Amonafide has been shown to increase apoptotic cell death in McA-RH7777 cells when delivered via microspheres nih.gov.

Table 2: Amonafide-Induced Cell Death Pathways

| Cell Line / Model | Treatment | Mechanism/Pathway | Key Finding | Reference |

| HT-29 | Amonafide | Cell Cycle Arrest | Accumulation of cells in the S phase, indicating disruption of cell cycle progression. | plos.org |

| HT-29 | Amonafide | Apoptosis | Increased proportion of apoptotic cells compared to the control group. | nih.govplos.org |

| McA-RH7777 | Amonafide | Apoptosis | Significant increase in apoptotic cell death when delivered via microspheres. | nih.gov |

| Various Cancer Cells | Amonafide | Apoptosis, LMP | Induces apoptosis via a mitochondrial pathway and lysosomal membrane permeabilization (LMP). | acs.org |

Modulation of Epithelial Barrier Integrity and Junctional Proteins

Information directly detailing Amonafide N-Oxide's specific impact on epithelial barrier integrity and junctional proteins was not found in the provided search results. While some studies discuss general mechanisms of mycotoxins affecting intestinal epithelial barrier function and tight junction proteins researchgate.net, and others mention renal epithelial cells and their transport processes google.com, there is no direct research linking Amonafide N-Oxide to these specific cellular structures or functions within the scope of the provided data.

Subcellular Localization and Impact on Organelle Morphology

Research indicates that Amonafide and its derivatives exhibit specific subcellular localization patterns, which are often structure-dependent. Studies on related naphthalimide compounds have shown that they can target lysosomes nih.gov or accumulate in the nucleus, depending on their lipophilicity and specific chemical modifications researchgate.net. While direct information on Amonafide N-Oxide's impact on organelle morphology is limited, Amonafide itself is known to be a DNA intercalator and topoisomerase II inhibitor, suggesting its primary interaction site is nuclear bertin-bioreagent.comresearchgate.net. Derivatives of Amonafide have been shown to retain similar subcellular localization to the parent compound researchgate.net. Furthermore, studies on other compounds suggest that vacuole formation, mitochondrial swelling, and opening of permeability can be hallmarks of apoptosis, which Amonafide is known to induce google.com.

Table 3: Subcellular Localization of Amonafide and Related Compounds

| Compound/Class | Potential Localization | Impact on Organelles | Reference |

| Amonafide | Nucleus (DNA binding) | Indirect (apoptosis) | researchgate.netbertin-bioreagent.comresearchgate.net |

| Naphthalimides | Lysosomes | N/A | nih.gov |

| Metal Complexes | Nucleus, Mitochondria, Membranes | N/A | researchgate.net |

Preclinical Pharmacological Assessment of Amonafide N Oxide

In Vitro Cellular Activity Screening of Amonafide (B1665376) N-Oxide and Analogues

The in vitro evaluation of Amonafide N-Oxide and its analogues involves assessing their direct cytotoxic effects on various cancer cell lines. This screening helps to understand their potency and selectivity.

Comparative Efficacy in a Panel of Cancer Cell Lines

Studies have compared the efficacy of Amonafide N-Oxide and its analogues against a range of cancer cell lines, often reporting IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. For instance, certain naphthalimide-polyamine conjugates, including analogues of Amonafide, have demonstrated potent antitumor activities. Compound 11e, an analogue, was found to be of comparable potency to Amonafide in inhibiting cancer cell proliferation mdpi.com. Another study reported that a conjugate, 8eb, showed superior activity to Amonafide against HeLa cells, with an MG-MID GI50 value of 2.61 μM compared to Amonafide's 3.32 μM acs.org. Similarly, some 6-amino derivatives of Amonafide (numonafides) exhibited cancer cell-selective growth inhibition similar to Amonafide researchgate.netnih.gov.

Differential Activity Profiles across Cell Types

The activity of Amonafide N-Oxide and its analogues can vary significantly across different cancer cell types. This differential activity is crucial for understanding potential therapeutic windows and identifying specific cancer types that may be more responsive. For example, some naphthalimide derivatives showed exclusive antitumor activities against the MCF-7 cell line rhhz.net. Furthermore, certain compounds were noted to be more potent against leukemia, colon, melanoma, prostate, and breast cancer cell lines, with breast cancer cell lines being particularly sensitive to compound 8eb acs.org. The development of numonafides aimed to retain Amonafide's anticancer properties while potentially reducing toxicity, suggesting a differential impact on normal versus cancer cells researchgate.netnih.gov.

In Vivo Antitumor Efficacy Evaluation in Relevant Animal Models

The preclinical assessment extends to evaluating the efficacy of Amonafide N-Oxide and its derivatives in animal models, which provide a more complex biological environment to assess therapeutic potential.

Assessment of Tumor Growth Inhibition in Murine Xenograft Systems

In vivo studies have investigated the ability of Amonafide and its analogues to inhibit tumor growth in animal models. For example, Amonafide was observed to suppress tumor weight by 43.79% in mice bearing hepatoma xenografts when administered at 5 mg/kg mdpi.com. Another study reported that compound 11e inhibited tumor growth and improved body weight index better than Amonafide in H22 tumor transplant models mdpi.com. In a different context, Amonafide-eluting magnetic microspheres were evaluated for their ability to inhibit hepatoma cell growth, showing that while AMN-magnetic microspheres increased cell viability at lower concentrations compared to free AMN, extended exposure increased cell death and apoptosis thno.org.

Correlation between N-Oxide Prodrug Activation and In Vivo Antineoplastic Effects

The N-oxide functionality in prodrugs can be leveraged for tumor-specific activation. While direct information on Amonafide N-Oxide's specific prodrug activation mechanism in vivo is limited in the provided snippets, the general principle for N-oxide prodrugs involves reductive activation in hypoxic tumor environments, leading to the release of the active cytotoxic agent dovepress.comresearchgate.netnih.gov. For instance, N-oxides can be reduced by enzymes like cytochrome P450 reductase in hypoxic tumor cells researchgate.net. Radiotherapy has also been explored as a method to activate N-oxide prodrugs by generating hydrated electrons, which can reduce N-oxides to their active forms nih.gov. This strategy aims to enhance tumor selectivity and reduce systemic toxicity, thereby correlating prodrug activation with improved antineoplastic effects.

Comparative Preclinical Evaluation of Amonafide N-Oxide against Parent Compounds and Other Naphthalimides

A significant aspect of preclinical assessment involves comparing Amonafide N-Oxide and its derivatives with the parent compound, Amonafide, and other naphthalimide-based agents to ascertain improvements in efficacy, selectivity, or safety.

Several studies have focused on developing Amonafide analogues to overcome its limitations, such as central neurotoxicity and limited efficiency mdpi.com. For example, numonafides, which are 6-amino derivatives of Amonafide, were synthesized to avoid the toxic acetylation that Amonafide undergoes in humans. These numonafides demonstrated similar cancer cell-selective growth inhibition to Amonafide while retaining key mechanisms of action like DNA intercalation and topoisomerase II inhibition researchgate.netnih.gov. Some naphthalimide-polyamine conjugates were found to be comparable in potency to Amonafide, with compound 11e showing improved efficacy over other analogues in its series mdpi.com. In comparative studies, compound 8eb exhibited better activity than Amonafide against HeLa cells acs.org. Furthermore, other naphthalimide derivatives have been designed to improve cytotoxicity and avoid side effects associated with Amonafide's 5-position amine, with some showing enhanced potency compared to Amonafide rhhz.net.

Compound List:

Amonafide

Amonafide N-Oxide

Compound 11e

Numonafides

Compound 8eb

Mitonafide

UNBS5162

UNBS3157

Azonafide

AQ4N

AQ4

TPZ

SN30000

OCT1002

SN38

Cisplatin

Mitomycin C

Etoposide

Daunorubicin (Dau)

BX795

Computational and Theoretical Studies in Amonafide N Oxide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (target), such as DNA or proteins. nih.govnih.gov These methods help visualize how a drug fits into its binding site and how the complex behaves over time. mdpi.com

The primary mechanism of action for Amonafide (B1665376) involves intercalation with DNA. researchgate.net Computational studies on Amonafide provide a model for how Amonafide N-Oxide might interact with its macromolecular targets. Molecular dynamics simulations using the AMBER force field have been employed to compare the intercalative binding of Amonafide to an oligonucleotide duplex. researchgate.net

These simulations help identify stable binding conformations and calculate the net binding enthalpy, which indicates the energetic favorability of the interaction. researchgate.net For the parent compound Amonafide, simulations revealed specific hydrogen bonds forming between the drug's side-chain nitrogen and various atoms on the oligonucleotide, contributing to the stability of the complex. researchgate.net The calculations distinguish between the intermolecular energies (drug-DNA interaction) and the distortion enthalpies (energy required to alter the conformation of both the drug and the DNA to achieve binding). researchgate.net Such studies are crucial for understanding the precise molecular interactions that underpin the compound's biological activity.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Total Intermolecular Enthalpy | -36.0 | Energy released from direct drug-DNA interactions. |

| Total Distortion Enthalpy | 12.4 | Energy required to distort the DNA and ligand for binding. |

| Net Binding Enthalpy | -23.6 | The overall energy change of the binding event. |

Molecular dynamics simulations extend beyond static pictures, allowing researchers to observe the movement and flexibility of molecules over time in a simulated biological environment. nih.govmdpi.com These simulations can reveal how a compound like Amonafide N-Oxide might change its shape (conformation) upon approaching and binding to its target. For its parent, Amonafide, simulations have shown that the planar naphthalimide ring system facilitates insertion between DNA base pairs, while the flexible side chain explores various positions within the DNA groove. researchgate.net The dynamics can highlight the stability of key interactions, such as hydrogen bonds, which may form and break during the simulation, providing a more realistic view of the binding event than static docking alone. researchgate.net

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemistry methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its geometry, stability, and reactivity. arxiv.org

Density Functional Theory (DFT) is a computational method used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its electronic energy. researchgate.net This process, known as geometry optimization, predicts key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like Amonafide N-Oxide, DFT calculations would be used to determine its lowest-energy conformation. Furthermore, these calculations yield important energetic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com

A powerful application of DFT is the prediction of various spectroscopic properties. nih.gov By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. Similarly, calculations of electronic transitions can predict the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to interpret experimental results. Although specific DFT spectroscopic predictions for Amonafide N-Oxide are not widely published, the methodology is standard for characterizing novel compounds.

| Computational Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Predicted λmax (UV-Vis) | 350 nm | Predicts the wavelength of maximum light absorption. |

In Silico Prediction of Metabolic Transformations and Enzyme-Specific Interactions

Understanding how a drug is metabolized is critical in drug development. In silico metabolism prediction tools use computational algorithms to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov These approaches can be broadly classified as ligand-based, which rely on known structure-metabolism relationships, or structure-based, which often involve docking the molecule into the active site of a specific metabolic enzyme. nih.gov

For a compound like Amonafide N-Oxide, which is already an oxidized form of Amonafide, computational models could predict further metabolic transformations. For instance, in silico tools might assess its potential for glucuronidation or sulfation, common Phase II metabolic pathways. researchgate.net Furthermore, these models can predict interactions with specific enzymes. For example, studies on other N-oxide compounds have utilized in silico tools to predict pharmacokinetic and toxicity profiles, including interactions with enzymes and transporters. mdpi.com Such predictions help to anticipate a compound's metabolic stability and potential for drug-drug interactions early in the research process. mdpi.com

Utilization of Biotransformation Prediction Models for N-Oxidation Pathways

The prediction of a drug's metabolic fate is a critical step in its development, influencing its efficacy and safety profile. Various computational models are employed to forecast the biotransformation of xenobiotics, including the N-oxidation of compounds like Amonafide. These models can be broadly categorized into knowledge-based systems and machine learning-based approaches.

Knowledge-based systems rely on a curated set of biotransformation rules derived from experimental data. Software platforms such as GLORYx, BioTransformer, SyGMa, and MetaTrans integrate these rules to predict potential metabolites. nih.govresearchgate.net For a given compound, these tools can predict a range of possible metabolic reactions, including N-oxidation, by identifying susceptible functional groups.

Machine learning-based models , on the other hand, utilize algorithms trained on large datasets of known metabolic transformations. These models can learn complex structure-activity relationships to predict the likelihood of a specific metabolic reaction occurring at a particular site on a molecule. For instance, density functional theory (DFT) calculations, specifically the Average Local Ionization Energy (ALIE), have been developed as an in-silico approach to identify the susceptibility of nitrogen atoms to N-oxide formation. nih.gov A risk scale can be generated from these calculations to categorize the oxidative vulnerability of different nitrogen atoms within a molecule as small, medium, or high. nih.gov

While direct application of these specific biotransformation prediction models to Amonafide N-Oxide is not extensively documented in publicly available literature, the principles underlying these models are fundamental to understanding its metabolic pathways. For example, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze N-oxidation. optibrium.comoptibrium.com Computational models elucidating the SN2 reaction mechanism for N- and S-oxidation by FMOs can provide a theoretical framework for predicting the formation of N-oxide metabolites for various substrates. optibrium.comoptibrium.com

The following table summarizes some of the computational tools used for predicting biotransformation pathways:

| Prediction Tool | Methodology | Primary Function |

| GLORYx | Knowledge-based | Predicts Phase I and Phase II metabolites. |

| BioTransformer 3.0 | Knowledge-based | Predicts small molecule metabolism in mammals and microorganisms. |

| SyGMa | Knowledge-based (Reaction Rules) | Systematically generates potential metabolites. |

| MetaTrans | Deep Learning | Anticipates metabolic reactions. |

| DFT-ALIE | Quantum Mechanics | Predicts susceptibility of nitrogen atoms to N-oxidation. |

Computational Analysis of Cytochrome P450 Enzyme-Substrate Interactions for Amonafide N-Oxide

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast array of drugs. Computational methods, particularly molecular docking and simulation, are pivotal in understanding the interactions between drugs and CYP enzymes.

Simulation experiments utilizing a human CYP1A2-Template system have offered specific insights into the metabolism of Amonafide. nih.gov These studies have suggested a potential inhibitory mechanism involving what is termed a "Trigger-residue" within the CYP1A2 enzyme. nih.gov The interaction of Amonafide with this residue is thought to influence its metabolic fate.

Interestingly, the placement of Amonafide within the CYP1A2 active site, as suggested by these simulations, indicates a low probability of N-oxidation occurring at the arylamine portion of the molecule. nih.gov This is attributed to the interaction with the aforementioned Trigger-residue. nih.gov Instead, experimental evidence has shown that Amonafide is metabolized to the N-oxide at the N,N-dimethylaminoethyl side chain. nih.gov

The computational model suggests that both Amonafide and its metabolite, N-acetylamonafide, could potentially inactivate CYP1A2 by interfering with the movement of the Trigger-residue via their dimethylaminoethyl parts. nih.gov This detailed computational analysis provides a mechanistic hypothesis for the observed metabolic profile of Amonafide, specifically the regioselectivity of its N-oxidation.

The findings from these computational studies are summarized in the table below:

| Compound | Enzyme Studied | Computational Method | Key Finding |

| Amonafide | Human CYP1A2 | CYP1A2-Template System Simulation | Interaction with a "Trigger-residue" hinders N-oxidation of the arylamine. nih.gov |

| Amonafide | Human CYP1A2 | CYP1A2-Template System Simulation | The dimethylaminoethyl part interferes with the Trigger-residue movement, potentially leading to enzyme inactivation. nih.gov |

| N-Acetylamonafide | Human CYP1A2 | CYP1A2-Template System Simulation | Similar to Amonafide, it is predicted to inactivate CYP1A2 through interaction with the Trigger-residue. nih.gov |

These computational and theoretical investigations underscore the power of in silico methods to dissect the complexities of drug metabolism at a molecular level, providing crucial information for drug design and safety assessment.

Q & A

Q. What ethical and safety protocols are essential for handling Amonafide N-Oxide in laboratory settings?

- Methodological Answer: Follow OSHA guidelines for carcinogen handling (e.g., use fume hoods, personal protective equipment). Document disposal methods in accordance with EPA regulations. For animal studies, obtain IACUC approval and detail anesthesia/euthanasia protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.